

Application Note: Isolation of Murine Neutrophils for KC-Induced Migration Studies

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Compound of Interest

Compound Name: *KC protein*

Cat. No.: *B1176378*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Neutrophils are the most abundant circulating leukocytes and serve as the first line of defense in the innate immune system. Their rapid migration to sites of inflammation or infection, a process known as chemotaxis, is critical for host defense. Dysregulated neutrophil migration, however, can contribute to tissue damage in various inflammatory diseases.

Keratinocyte-derived chemokine (KC), also known as CXCL1, is a potent murine neutrophil chemoattractant that signals through the G-protein-coupled receptor CXCR2.[\[1\]](#)[\[2\]](#) Studying the mechanisms of KC-induced neutrophil migration is vital for understanding inflammatory processes and for the development of novel anti-inflammatory therapeutics.

This document provides detailed protocols for the isolation of highly pure and viable neutrophils from mouse bone marrow and their subsequent use in a KC-induced chemotaxis assay. Two primary methods for neutrophil isolation are presented: density gradient centrifugation and immunomagnetic negative selection.

Data Summary: Neutrophil Isolation from Murine Bone Marrow

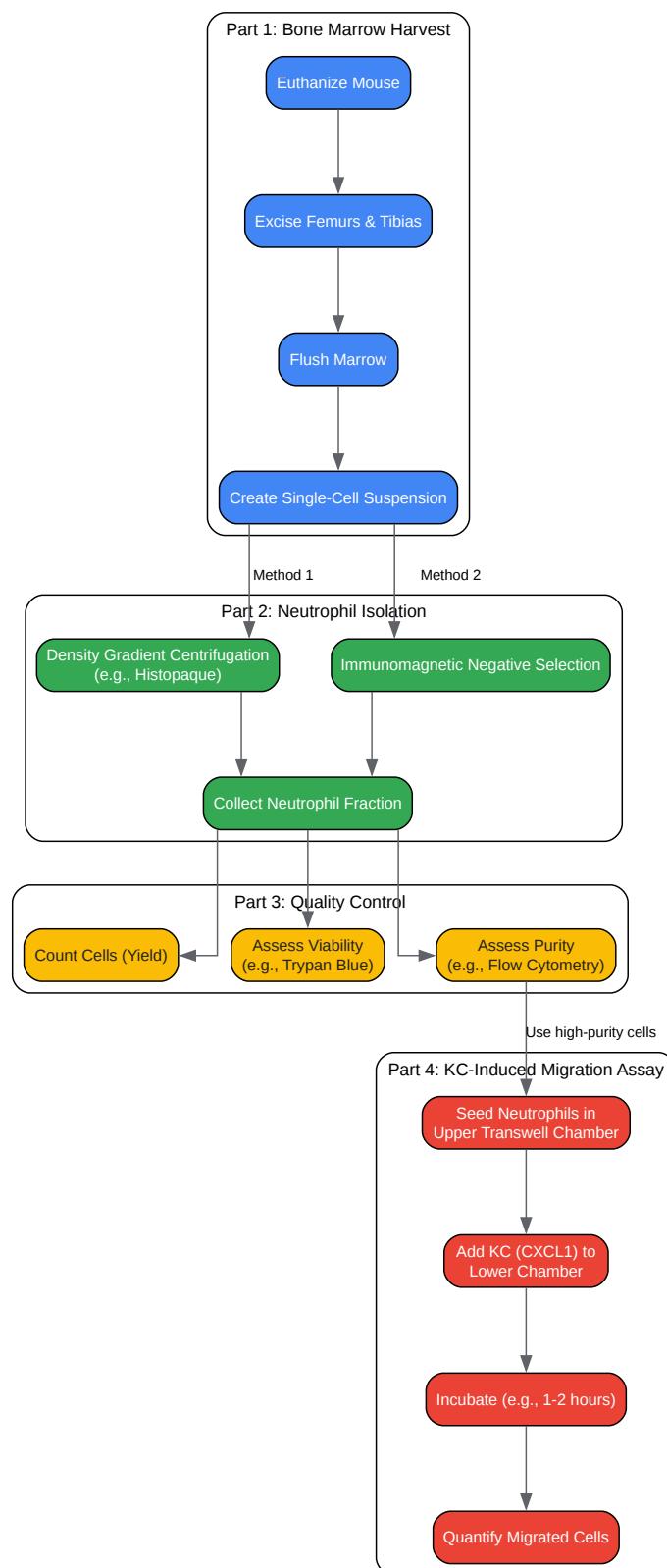
The selection of an isolation method often depends on the desired balance between yield, purity, and cost. Below is a summary of expected outcomes from different isolation techniques using the bone marrow from a single 8-12 week-old C57BL/6 mouse (2 femurs and 2 tibias).[\[3\]](#) [\[4\]](#)

Isolation Method	Typical Yield (millions of cells)	Purity (%)	Viability (%)	Key Advantages
Density Gradient (Histopaque)	6 - 12 ^{[3][4][5]}	> 91 ^{[3][4]}	> 98 ^{[3][4]}	Economical, high yield, avoids antibody labeling ^{[6][7]}
Immunomagnetic Negative Selection	4 - 6 ^{[3][4]}	> 91 ^{[3][4]}	> 98 ^{[3][4]}	High purity, "untouched" cells with no antibody binding ^[8]
Immunomagnetic Positive Selection	7 - 12 ^{[3][4]}	> 97 ^{[3][4]}	> 97 ^{[3][4]}	Highest purity and good yield ^[3]

Note: The total number of cells harvested from the bone marrow of a single mouse is typically between 60 and 80 million.^{[3][9]}

Experimental Workflow for Neutrophil Isolation and Migration Assay

The overall process involves harvesting bone marrow, isolating neutrophils using a chosen method, and then using the purified cells in a transwell migration assay to assess their response to the chemokine KC.



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Caption: Experimental workflow from mouse to migration analysis.

Protocol 1: Isolation of Murine Neutrophils by Density Gradient Centrifugation

This protocol describes the isolation of neutrophils from mouse bone marrow using a discontinuous density gradient with Histopaque media.[\[5\]](#)[\[9\]](#)[\[10\]](#) This method is cost-effective and provides a high yield of viable neutrophils.[\[6\]](#)

Materials and Reagents:

- C57BL/6 mice (8-12 weeks old)
- 70% Ethanol
- RPMI 1640 with L-glutamine and HEPES
- Fetal Bovine Serum (FBS)
- EDTA (0.5 M)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Histopaque-1077 and Histopaque-1119 (Sigma-Aldrich), warmed to room temperature[\[3\]](#)
- Sterile dissection tools, syringes (10 mL), needles (25G)
- 50 mL conical tubes, 15 mL conical tubes
- 100 µm cell strainer
- Hemocytometer and Trypan Blue solution

Procedure:

- Bone Marrow Harvest:
 1. Euthanize the mouse using an approved procedure and spray the fur with 70% ethanol.[\[5\]](#)

2. Aseptically dissect the femurs and tibias, removing as much muscle tissue as possible.[\[5\]](#)
[\[10\]](#) Place the bones in a petri dish containing ice-cold RPMI + 10% FBS.
3. In a sterile hood, cut off the ends (epiphyses) of each bone.[\[5\]](#)
4. Using a 10 mL syringe with a 25G needle, flush the marrow from the bones with 5-10 mL of RPMI + 10% FBS + 2 mM EDTA into a 50 mL conical tube placed under a 100 μ m cell strainer.[\[5\]](#) Ensure the bone becomes pale, indicating complete flushing.
5. Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C. Discard the supernatant.

- Density Gradient Separation:
 1. Prepare the density gradient in a 15 mL conical tube by carefully adding 3 mL of Histopaque-1119.[\[3\]](#)[\[5\]](#)
 2. Gently overlay 3 mL of Histopaque-1077 on top of the Histopaque-1119 layer.[\[3\]](#)[\[5\]](#)
 3. Resuspend the bone marrow cell pellet in 3 mL of PBS.[\[3\]](#)
 4. Carefully layer the cell suspension on top of the Histopaque-1077.
 5. Centrifuge at 700 x g for 30 minutes at room temperature with the brake turned OFF.
 6. After centrifugation, three layers should be visible: a top layer of plasma/platelets, a cloudy band of mononuclear cells at the plasma/1077 interface, and a distinct band of neutrophils at the 1077/1119 interface. Red blood cells and granulocytes will be in the pellet.
 7. Carefully aspirate and discard the upper layers. Using a clean pipette, collect the neutrophil band and transfer it to a new 15 mL tube.
- Washing and Cell Counting:
 1. Wash the collected neutrophils by adding 10 mL of PBS and centrifuging at 300 x g for 7 minutes at 4°C.
 2. If significant red blood cell contamination is present, perform a brief RBC lysis using a hypotonic solution.

3. Perform a final wash and resuspend the purified neutrophil pellet in an appropriate buffer for your downstream assay (e.g., RPMI or HBSS).
4. Determine cell concentration using a hemocytometer and assess viability with Trypan Blue exclusion. The purity should be >90% and viability >95%.[\[5\]](#)[\[9\]](#)

Protocol 2: KC-Induced Neutrophil Migration Assay (Transwell)

This protocol measures the chemotactic response of isolated neutrophils to a gradient of KC (CXCL1) using a Boyden chamber or Transwell system.[\[2\]](#)

Materials and Reagents:

- Isolated, purified murine neutrophils
- Assay medium: RPMI + 0.5% BSA
- Recombinant mouse KC/CXCL1
- Transwell inserts (24-well plate format) with 3 μ m or 5 μ m pore size polycarbonate membranes[\[2\]](#)[\[11\]](#)
- Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

- Assay Setup:
 1. Prepare a stock solution of KC (CXCL1) and create serial dilutions in assay medium. A typical concentration range to test is 1-100 ng/mL.[\[12\]](#)
 2. Add 600 μ L of assay medium containing the desired concentration of KC (or medium alone for a negative control) to the lower wells of the 24-well plate.[\[2\]](#)
 3. Resuspend the purified neutrophils in assay medium to a final concentration of 1-2 \times 10⁶ cells/mL.

4. Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

- Incubation:

1. Place the plate in a humidified incubator at 37°C with 5% CO₂ for 1-2 hours. Incubation time may require optimization.

- Quantification of Migration:

1. Carefully remove the Transwell inserts. Discard any remaining cells in the top chamber.

2. Quantify the number of cells that have migrated into the lower chamber. An effective method is to measure ATP levels, which are proportional to the number of viable cells.[\[2\]](#)

3. Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the lower well.

4. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

5. Read the luminescence on a plate reader.

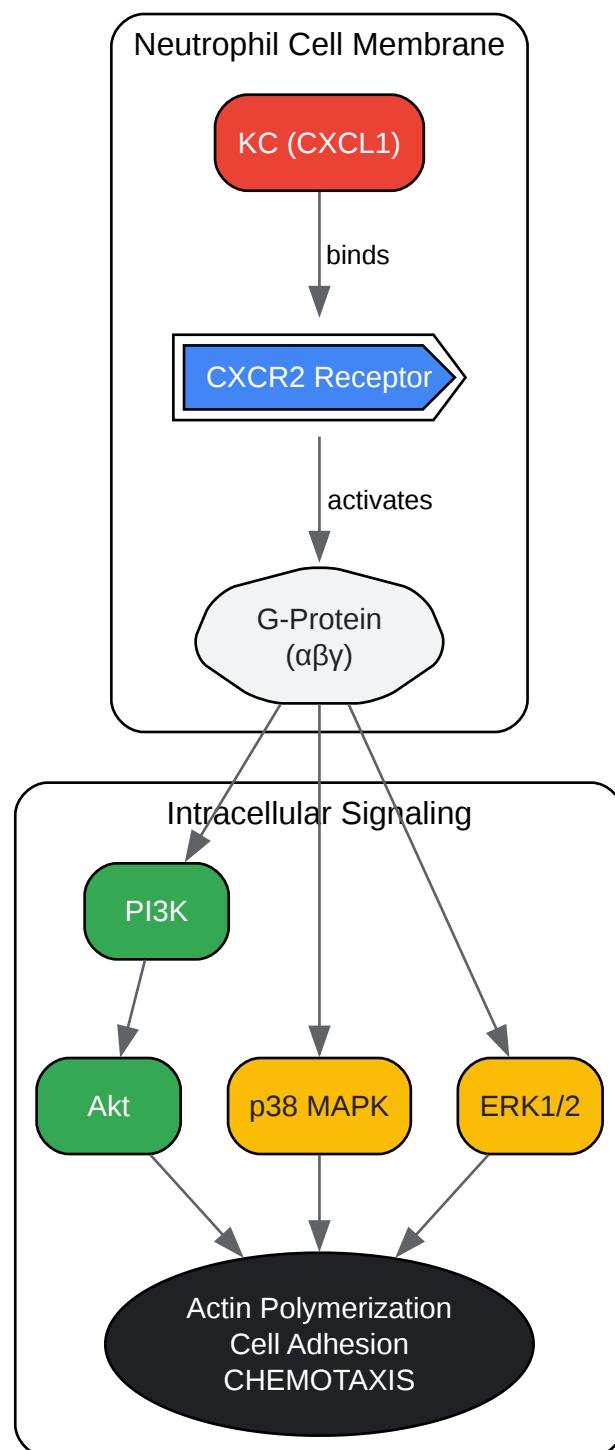
- Data Analysis:

1. Subtract the background luminescence (medium only).

2. Data can be presented as raw luminescence units or as a "chemotactic index" (fold increase in migration over the negative control).

KC/CXCR2 Signaling Pathway in Neutrophil Migration

The binding of KC (CXCL1) to its receptor, CXCR2, on the neutrophil surface initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.[\[13\]](#)[\[14\]](#) This involves the activation of key downstream pathways like PI3K/Akt and MAPK/ERK.[\[15\]](#)[\[16\]](#)



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